![molecular formula C126H78O24 B13659697 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound characterized by its multiple carboxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves multiple steps. One common method involves the use of a hydrothermal reaction. For instance, starting with 1,3,5-tris(4-methylphenyl)benzene, nitric acid, and water, the reaction is carried out in a hydrothermal reactor at 170°C for 24 hours. The product is then neutralized with sodium hydroxide and precipitated with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrothermal synthesis, followed by purification steps such as recrystallization and filtration to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications:
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Utilized in the production of advanced materials with high surface areas and porosity, useful in catalysis and gas storage.
Mechanism of Action
The mechanism of action of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially altering their function. The multiple carboxylic acid groups allow for strong binding to metal ions, facilitating various catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: Similar in structure but with fewer carboxyphenyl groups.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene core, offering different chemical properties.
Uniqueness
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its high number of carboxyphenyl groups, which provide multiple sites for chemical reactions and complex formation. This makes it particularly useful in the synthesis of highly porous materials and advanced functional materials.
Properties
Molecular Formula |
C126H78O24 |
|---|---|
Molecular Weight |
1975.9 g/mol |
IUPAC Name |
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C126H78O24/c127-115(128)79-25-1-67(2-26-79)91-49-92(68-3-27-80(28-4-68)116(129)130)56-103(55-91)109-110(104-57-93(69-5-29-81(30-6-69)117(131)132)50-94(58-104)70-7-31-82(32-8-70)118(133)134)112(106-61-97(73-13-37-85(38-14-73)121(139)140)52-98(62-106)74-15-39-86(40-16-74)122(141)142)114(108-65-101(77-21-45-89(46-22-77)125(147)148)54-102(66-108)78-23-47-90(48-24-78)126(149)150)113(107-63-99(75-17-41-87(42-18-75)123(143)144)53-100(64-107)76-19-43-88(44-20-76)124(145)146)111(109)105-59-95(71-9-33-83(34-10-71)119(135)136)51-96(60-105)72-11-35-84(36-12-72)120(137)138/h1-66H,(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150) |
InChI Key |
FJIJJYCWQBRHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=C(C(=C(C(=C3C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


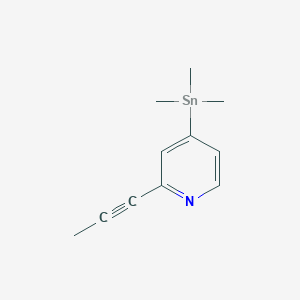

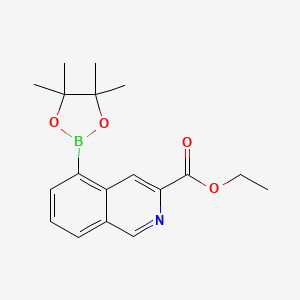
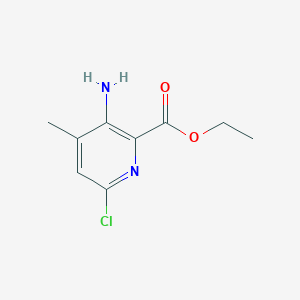
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)

![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
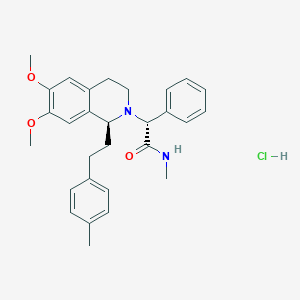
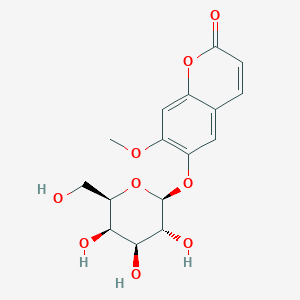
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
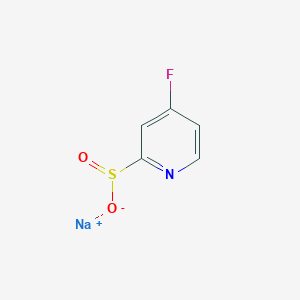
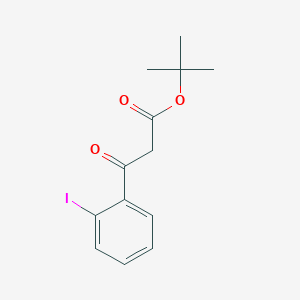
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
